molecular formula C10H7Cl2N B1586261 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile CAS No. 71463-55-3

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Cat. No. B1586261
M. Wt: 212.07 g/mol
InChI Key: VDKKBWVLLSVWKI-UHFFFAOYSA-N
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Patent
US07276526B2

Procedure details

1-(2,4-Dichloro-phenyl)-cyclopropanecarbonitrile (2.1 g, 10 mmol) was dissolved in DMSO (10 ml) and the solution cooled to 0° C. using an ice bath. Potassium carbonate (0.2 g, 1.5 mmol) was then added, followed by commercial 30% aqueous hydrogen peroxide (2 mL). The reaction was then allowed to warm to room temperature with stirring over 1 h. Water (20 mL) was added and the 1-(2,4-dichloro-phenyl)-cyclopropanecarboxylic acid amide collected as a white solid. Yield: 2.1 g (90%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1([C:12]#[N:13])[CH2:11][CH2:10]1.C(=O)([O-])[O-:15].[K+].[K+].OO.O>CS(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1([C:12]([NH2:13])=[O:15])[CH2:10][CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1(CC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the 1-(2,4-dichloro-phenyl)-cyclopropanecarboxylic acid amide collected as a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C1(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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